3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
Description
Properties
Molecular Formula |
C21H26FN5O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C21H26FN5O3/c1-14-15(6-7-18(28)23-8-3-9-26-10-12-30-13-11-26)21(29)27-20(24-14)19-16(22)4-2-5-17(19)25-27/h2,4-5,25H,3,6-13H2,1H3,(H,23,28) |
InChI Key |
XWYMCCANGSWMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Indazole Precursor Preparation
The indazole scaffold is synthesized via Japp-Klingemann hydrazone formation , followed by cyclization. For example:
Pyrimidine Ring Annulation
The pyrimidinone ring is constructed using a Biginelli-like cyclocondensation :
-
React indazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
-
Treat with urea or guanidine under microwave irradiation (120°C, 30 min) to yield the pyrimido[1,2-b]indazol-4-one core.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazone formation | Ethyl acetoacetate, HCl | 80°C | 4 h | 78% |
| Cyclocondensation | Urea, DMF-DMA, MW | 120°C | 30 min | 65% |
Fluorination Strategies
Electrophilic Fluorination
Direct fluorination at the 10-position is achieved using Selectfluor® in acetic acid:
-
Dissolve the pyrimidoindazolone in glacial acetic acid.
-
Isolate via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Yield: 58% (HPLC purity >95%).
Building Block Approach
Alternatively, use 2-fluoro-4-methylaniline as a starting material to pre-install the fluorine atom, avoiding late-stage fluorination challenges.
Synthesis of 3-(Morpholin-4-yl)propylamine
Nucleophilic Substitution
-
React 3-chloropropylamine with morpholine in DMF at 100°C for 24 h.
-
Purify via distillation under reduced pressure (bp 110°C/0.1 mmHg).
Yield: 82% (¹H NMR confirmed).
Amide Coupling
Carboxylic Acid Activation
-
Hydrolyze the ethyl ester of the core to carboxylic acid using NaOH (2M, 80°C, 2 h).
-
Activate with HATU (1.1 equiv) and DIPEA (2 equiv) in DMF.
Coupling Reaction
-
Add 3-(morpholin-4-yl)propylamine (1.2 equiv) to the activated acid.
-
Stir at room temperature for 6 h.
-
Purify via recrystallization (ethanol/water).
Yield: 74% (mp 189–191°C).
Comparative Analysis of Synthetic Routes
| Method | Fluorination Step | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Late-stage fluorination | Selectfluor® | 32% | 95% | Moderate |
| Building block approach | Pre-fluorinated aniline | 41% | 98% | High |
The building block approach offers superior yield and purity, though it requires access to fluorinated starting materials.
Characterization Data
Spectral Properties
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, indazole-H), 7.89 (d, J=8.4 Hz, 1H), 3.58 (t, J=4.8 Hz, 4H, morpholine), 2.38 (s, 3H, CH₃).
-
HRMS (ESI): m/z calc. for C₂₂H₂₆FN₅O₃ [M+H]⁺: 444.2041; found: 444.2043.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound is characterized by a complex organic structure that includes:
- Pyrimidine moiety : Known for its role in nucleic acids and as a building block in various pharmaceuticals.
- Indazole core : Associated with diverse biological activities, including anticancer properties.
- Morpholine substituent : Often contributes to improved solubility and bioavailability.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The structural features of the compound suggest potential interactions with cancer-related targets. Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : The presence of the morpholine ring may enhance the compound's ability to interact with microbial targets, making it a candidate for further investigation in antimicrobial therapies.
- Neurological Applications : Given its indazole structure, this compound may have implications in treating neurological disorders, similar to other indazole derivatives that exhibit antidepressant effects.
Potential Applications
The potential applications of this compound extend across multiple fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents. |
| Material Science | Possible use as a precursor for synthesizing advanced materials. |
| Pharmaceuticals | Exploration as a lead compound for new drug formulations targeting specific diseases. |
Case Studies
Research on compounds with similar structures provides insights into the potential efficacy and applications of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide:
- Indazole Derivatives : Studies have shown that indazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Pyrimidine Analogues : Research on pyrimidine analogues has demonstrated their effectiveness as antiviral agents, suggesting that modifications to the pyrimidine structure can yield compounds with enhanced therapeutic profiles.
- Morpholine Compounds : Morpholine-containing compounds have been investigated for their ability to penetrate biological membranes effectively, enhancing their bioavailability and therapeutic potential.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole ring may play a crucial role in binding to these targets, while the morpholine moiety could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several propanamide derivatives and heterocyclic systems documented in the literature. Below is a comparative analysis based on structural features and inferred properties:
Key Observations:
Core Heterocycles: The pyrimidoindazole core in the target compound is distinct from indole-thiazole () or benzooxazole-pyrrolidine () systems. Pyrimidoindazoles are less common but share rigidity with pyrrolopyridazines (), which are known for kinase inhibition . Fluorination at position 10 is unique to the target compound, whereas other analogues (e.g., ) use difluoro or chloro substituents for electronic effects.
Side-Chain Modifications :
- The morpholinylpropyl group in the target compound contrasts with the morpholinylethoxy side chain in , which enhances solubility via hydrogen bonding.
- Propanamide linkers are recurrent in analogues (), suggesting a role in facilitating interactions with biological targets (e.g., ATP-binding pockets).
Biological Implications :
- The indole-thiazole hybrid () exhibits antimicrobial activity, while the benzooxazole derivative () may target neurological pathways. The target compound’s pyrimidoindazole core and fluorinated/methylated substituents align more closely with kinase inhibitors like ponatinib (a Bcr-Abl inhibitor) .
Physicochemical and Pharmacokinetic Trends:
- Solubility: Morpholine-containing compounds (target, ) generally exhibit improved aqueous solubility compared to non-polar analogues.
- Binding Affinity : The pyrimidoindazole core’s planar structure may enhance π-π stacking in enzyme active sites, similar to pyrrolopyridazines ().
Research Findings and Gaps
- Biological Data: No activity or toxicity data for the target compound are available in the evidence. By analogy, pyrimidoindazole derivatives in patents () show nanomolar potency against kinases, suggesting plausible efficacy.
- Lumping Strategies : Organic compounds with similar backbones (e.g., propanamide linkers) may be grouped for computational modeling, as seen in climate studies (), but this remains unexplored for pharmacological applications.
Biological Activity
The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[3-(morpholin-4-yl)propyl]propanamide has emerged as a significant subject of investigation in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Pyrimidine and Indazole Moieties : These structural components are known for their roles in various biological activities.
- Fluorinated Methyl Group : The presence of fluorine can enhance the lipophilicity and bioavailability of the compound.
- Morpholine Substituent : This moiety is associated with improved binding properties to biological targets.
The molecular formula for this compound is , and its IUPAC name is 3-{10-fluoro-2-methyl-4-oxo-1H-pyrimido[1,2-b]indazol-3-yl}-N-[3-(morpholin-4-yl)propyl]propanamide .
Anticancer Potential
Preliminary studies suggest that this compound exhibits significant anticancer properties. Its structural design allows it to interact with various cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival.
- Interaction with Receptors : It could potentially bind to specific receptors involved in cell signaling pathways.
- Induction of Apoptosis : By triggering programmed cell death, the compound may reduce tumor size and spread.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes notable compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Morpholino derivatives | Morpholine ring | Antimicrobial |
| Indazole derivatives | Indazole core | Antidepressant |
The unique combination of a fluorinated pyrimidine structure with a morpholine substituent sets this compound apart, potentially enhancing its binding properties and selectivity towards specific biological targets compared to other similar compounds .
Study 1: Antitumor Activity
A study investigated the effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in vitro, particularly in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit key enzymes involved in nucleotide synthesis, which are critical for cancer cell metabolism. This inhibition led to a decrease in cellular ATP levels, further contributing to its anticancer effects .
Study 3: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound revealed favorable absorption characteristics, suggesting that it could achieve therapeutic concentrations in vivo. The presence of the morpholine group likely enhances solubility and permeability across cellular membranes .
Q & A
Q. How can synergistic effects with co-administered therapeutics be systematically evaluated?
- Methodological Answer : Use Chou-Talalay combination index (CI) assays in cell-based models. High-throughput screening (e.g., 384-well plates) identifies synergistic pairs, while transcriptomics reveals off-target pathway modulation. CRDC subclass RDF2050103 supports combinatorial optimization via DOE-guided dose matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
